molecular formula C11H15NO B067939 (2S)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine CAS No. 177017-69-5

(2S)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine

Cat. No. B067939
M. Wt: 177.24 g/mol
InChI Key: WASIYUSITZITPW-JTQLQIEISA-N
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Description

Synthesis Analysis

This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield. It might also discuss any challenges or innovations associated with the synthesis .


Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the compound’s structure .


Chemical Reactions Analysis

This would involve studying the compound’s reactivity, including its behavior in various types of chemical reactions .


Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability. It might also include computational studies to predict these properties .

Safety And Hazards

This would involve studying the compound’s toxicity, its potential for causing irritation or allergic reactions, and any precautions that need to be taken when handling it .

properties

IUPAC Name

(2S)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-13-11-5-3-8-6-10(12)4-2-9(8)7-11/h3,5,7,10H,2,4,6,12H2,1H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WASIYUSITZITPW-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CC(CC2)N)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C[C@H](CC2)N)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60628466
Record name (2S)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60628466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine

CAS RN

177017-69-5
Record name (2S)-1,2,3,4-Tetrahydro-6-methoxy-2-naphthalenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=177017-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60628466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 6-methoxy-2-tetralone (10.0 g; 56.7 mmol) dissolved in MeOH (400 mL) is added ammonium acetate (65 g; 0.84 mol) and the reaction was stirred for 30 min. at RT. To the reaction is then added sodium cyanoborohydride (17.8 g; 0.28 mol) and the reaction was refluxed for 1-2 h. The reaction is cooled, the solvent removed under reduced pressure, the residue diluted with EtOAc and 1N NaOH added to quench the reaction. The aqueous phase is separated and the organic phase washed with H2O, brine, dried over Na2SO4, filtered, and the solvent removed under reduced pressure to afford a crude residue which was purified by flash chromatography (SiO2) eluting with CH2Cl2/MeOH:NH4OH (10%) to provide 5.0 g (50%) of 6-methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine as a dark oil. To a solution of titled compound in ether (100 mL) cooled to 0° C. is bubbled HCl (g) until the solution is saturated.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
65 g
Type
reactant
Reaction Step Two
Quantity
17.8 g
Type
reactant
Reaction Step Three
Name
Yield
10%

Synthesis routes and methods II

Procedure details

6.0 g (30 mmol) of 2-azido-6-methoxytetralin 15 ml of TMF were added dropwise in the course of 15 minutes at 0° C. to a suspension of 1.7 g (44 mmol) of lithium aluminum hydride in 70 ml of THF. The mixture was stirred for 30 minutes at room temperature and refluxed for 1 hour. After cooling to 0° C., excess alanate was destroyed with isopropanol, and the mixture was diluted with ether and washed with saturated tartrate and saturated NaCl solution. After the organic phase had been dried and concentrated, the resulting colorless oil was further employed directly. Yield 5.1 g (96% of theory).
Name
2-azido-6-methoxytetralin
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One

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